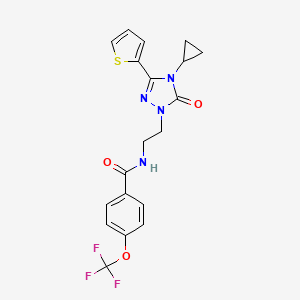

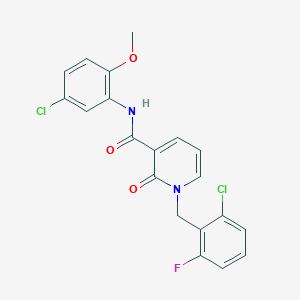

N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-carbamoylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Green Synthesis and Antimicrobial Activity

A study focused on the green synthesis of N-substituted thiophene carboxamides demonstrated potential antibacterial and antifungal activities. The synthesis process involved 1,3-dipolar cycloaddition methodology, which was environmentally friendly and yielded compounds with significant antimicrobial properties against Bacillus subtilis and Aspergillus niger (Sowmya et al., 2018).

Enzyme Inhibitory Activity and Molecular Docking

Another research presented the design, synthesis, and evaluation of thiophene-based heterocyclic compounds for their in vitro enzyme inhibitory activities. These compounds showed promising results against enzymes such as acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, highlighting their potential as enzyme inhibitors. Molecular docking studies further revealed their significant interactions at enzyme active sites, indicating a strong potential for structural modifications and pharmacological studies related to enzyme inhibitors (Cetin et al., 2021).

Anticancer Activity

Research into thiophene-2-carboxamide derivatives has uncovered their in vitro cytotoxicity against cancer cell lines. The study synthesized new thiophene-based compounds and evaluated their anticancer activity, revealing that certain derivatives exhibit good inhibitory activity, especially those containing thiazolidinone rings or thiosemicarbazide moieties in their structures. This indicates the potential of these compounds in anticancer drug development (Atta & Abdel‐Latif, 2021).

Antiobesity Effects

A study on the effects of cannabinoid CB1 receptor antagonists on obesity demonstrated that chronic treatment with such compounds could reduce food intake, body weight, and adipose tissue mass in diet-induced obese mice. This suggests the viability of cannabinoid CB1 receptor antagonists as a pharmacological approach to treat obesity (Hildebrandt et al., 2003).

Alzheimer’s Disease Treatment Potential

A study exploring the synthesis of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole derivatives aimed to evaluate new drug candidates for Alzheimer’s disease. These compounds were designed to inhibit acetylcholinesterase enzyme, a key target in treating Alzheimer's. The research highlights the potential of these newly synthesized compounds as drug candidates for Alzheimer’s disease, emphasizing their importance in ongoing drug discovery efforts (Rehman et al., 2018).

Propriétés

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S3/c16-13(19)10-6-9-24-15(10)17-14(20)11-4-1-2-7-18(11)25(21,22)12-5-3-8-23-12/h3,5-6,8-9,11H,1-2,4,7H2,(H2,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLSYVXDDJVFHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2832660.png)

![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832665.png)

![2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2832666.png)

![N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride](/img/structure/B2832667.png)

![3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2832668.png)

![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2832671.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832672.png)